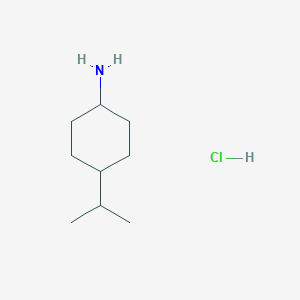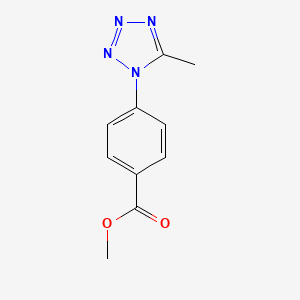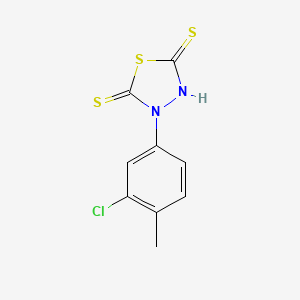
3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione
説明
3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione, also known as CMTD, is a heterocyclic thiadiazolidinedione compound that has been studied for its potential applications in scientific research. Its unique properties have made it a valuable reagent for many laboratory experiments, and its ability to act as a nucleophile has enabled it to be used in a variety of organic syntheses.
科学的研究の応用
3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione has been used in a variety of scientific research applications, including organic synthesis, drug development, and biochemistry. In organic synthesis, 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione has been used as a nucleophile in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and pesticides. In drug development, 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione has been used to synthesize a variety of compounds, including antibiotics, antifungals, and antivirals. In biochemistry, 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione has been used to study the mechanism of action of a variety of enzymes, including cytochrome P450, and to study the biochemical and physiological effects of various compounds.
作用機序
The mechanism of action of 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione is based on its ability to act as a nucleophile. 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione can form a covalent bond with another molecule, such as an enzyme or a substrate, by attacking the electrophilic center of the molecule. This attack results in the formation of a new covalent bond, which can then be broken down by hydrolysis or other chemical reactions.
Biochemical and Physiological Effects
3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione has been studied for its potential biochemical and physiological effects. It has been shown to act as an inhibitor of cytochrome P450, an enzyme involved in the metabolism of drugs and other compounds. 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione has also been shown to inhibit the activity of other enzymes, including glutathione S-transferase and thioredoxin reductase. In addition, 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione has been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Another advantage is that it is a versatile reagent, which can be used in a variety of organic syntheses. A limitation is that 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione is relatively unstable and can decompose at high temperatures. In addition, 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione can react with other molecules, which can lead to unwanted side reactions.
将来の方向性
There are several potential future directions for 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione. One potential direction is the development of new synthesis methods for 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione, which could enable the synthesis of more complex compounds. Another potential direction is the development of new applications for 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione, such as drug development and biochemistry. Finally, further research could be conducted to explore the potential biochemical and physiological effects of 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione.
合成法
3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione can be synthesized by a variety of methods, including condensation reactions, direct substitution reactions, and nucleophilic additions. The most common method is the condensation of 3-chloro-4-methylphenol with 1,3,4-thiadiazolidine-2,5-dithione, which yields 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione as the major product. This reaction is typically performed in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Other methods include direct substitution reactions of 3-chloro-4-methylphenol with 1,3,4-thiadiazolidine-2,5-dithione, and nucleophilic additions of 3-chloro-4-methylphenol to 1,3,4-thiadiazolidine-2,5-dithione.
特性
IUPAC Name |
3-(3-chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S3/c1-5-2-3-6(4-7(5)10)12-9(14)15-8(13)11-12/h2-4H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNWBMFWVYDEFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=S)SC(=S)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701178758 | |
| Record name | 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701178758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione | |
CAS RN |
730949-80-1 | |
| Record name | 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=730949-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-4-methylphenyl)-1,3,4-thiadiazolidine-2,5-dithione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701178758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![sodium [(3-methylphenyl)carbamothioyl]sulfanide](/img/structure/B6612239.png)
![sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol](/img/structure/B6612244.png)
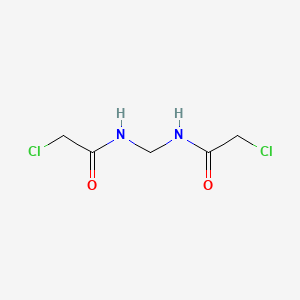
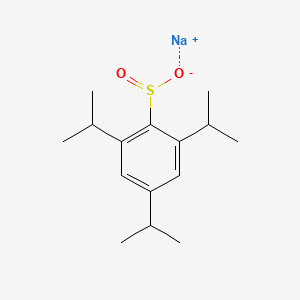
![sodium [cyclohexyl(ethyl)carbamothioyl]sulfanide](/img/structure/B6612263.png)

![ethyl 3-aminofuro[3,2-c]pyridine-2-carboxylate](/img/structure/B6612278.png)
